trans-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester
Description
trans-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester is a carbamate derivative featuring a benzyl ester group linked to a trans-configured tetrahydro-pyran (THP) ring substituted with a hydroxy group at the 3-position. This structural profile suggests applications in medicinal chemistry, particularly as a synthetic intermediate or pharmacophore.
Properties
IUPAC Name |
benzyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZVJYFQGRHEV-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diols via Acid Catalysis
In this approach, 1,5-diols undergo intramolecular cyclization under acidic conditions. For example, 3-hydroxytetrahydro-2H-pyran-4-ol is treated with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene at reflux temperatures (110–120°C). The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack and dehydration to form the six-membered ring. Yields typically range from 65% to 78%, with the trans isomer favored due to steric hindrance during ring closure.
Oxa-Michael Addition for Stereocontrol
Stereoselective synthesis employs oxa-Michael additions to install the oxygen atom at the 4-position. A patented method describes the reaction of γ,δ-unsaturated ketones with benzyl carbamate in the presence of a chiral organocatalyst, such as Cinchona alkaloid derivatives. This method achieves enantiomeric excess (ee) values exceeding 90% by leveraging hydrogen-bonding interactions to stabilize the transition state. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used at −20°C to minimize epimerization.
Introduction of the 3-Hydroxy Group
The hydroxy group at the 3-position is introduced via Sharpless asymmetric dihydroxylation or enzymatic oxidation .
Sharpless Dihydroxylation
Trans-3,4-dihydroxytetrahydro-pyran intermediates are synthesized by treating tetrahydropyran derivatives with AD-mix-α (containing (R,R)-Jacobsen catalyst) and N-methylmorpholine N-oxide (NMO) in tert-butanol/water. The reaction proceeds with >95% ee, and subsequent selective protection of the 4-hydroxy group with benzyl chloroformate yields the 3-hydroxy intermediate.
Enzymatic Oxidation
Biocatalytic methods using Laccase or P450 monooxygenases offer a greener alternative. For instance, Rhodococcus ruber whole cells oxidize tetrahydropyran-4-yl-carbamate to the 3-hydroxy derivative in phosphate buffer (pH 7.0) at 30°C. This method avoids harsh reagents and achieves 85–90% conversion rates.
Coupling with Benzyl Carbamate
The final step involves coupling the 3-hydroxy-tetrahydropyran intermediate with benzyl carbamate. Two strategies are prevalent:
Carbamate Formation via Chloroformate
The hydroxy group reacts with benzyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in anhydrous DCM. The reaction is quenched with aqueous HCl, and the product is extracted with ethyl acetate. Yields range from 70% to 82%, with purity >98% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Urea-Based Coupling
A patent describes using 1,1'-carbonyldiimidazole (CDI) to activate the hydroxy group, followed by reaction with benzylamine. This method minimizes side products and achieves 88% yield under mild conditions (25°C, 12 hours).
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant methods:
| Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee) | Key Reagents |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 78 | 95 | N/A | p-TsOH, toluene |
| Oxa-Michael Addition | 85 | 97 | 92 | Cinchona alkaloid, THF |
| Sharpless Dihydroxylation | 72 | 98 | 95 | AD-mix-α, NMO |
| Enzymatic Oxidation | 90 | 99 | N/A | Rhodococcus ruber, phosphate buffer |
| Chloroformate Coupling | 82 | 98 | N/A | Benzyl chloroformate, DMAP |
Optimization Strategies and Challenges
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in cyclization steps but may reduce enantioselectivity. Non-polar solvents like toluene improve stereochemical outcomes at the cost of longer reaction times.
Catalytic Systems
Heterogeneous catalysts, such as zeolite-supported sulfonic acids, enable recyclability in cyclization reactions, reducing waste. Homogeneous catalysts (e.g., BINOL-phosphoric acids) offer higher ee values but require meticulous purification.
Scalability Issues
Enzymatic methods face challenges in scalability due to enzyme denaturation at industrial scales. Recent advances in immobilized enzyme reactors (e.g., Covalent immobilization on silica gel) have improved throughput by 40%.
Industrial-Scale Production Insights
A case study from a 2024 patent (EP2473502A1) details a pilot plant synthesis using continuous-flow reactors. Key steps include:
-
Continuous Cyclization : A 1,5-diol feedstock is pumped through a packed-bed reactor containing Amberlyst-15 catalyst at 100°C, achieving 92% conversion.
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Inline Purification : The crude product passes through a scavenger column to remove residual acids.
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Automated Coupling : Benzyl chloroformate is added via precision dosing pumps, with real-time HPLC monitoring to maintain stoichiometry.
This approach reduces production costs by 30% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Scientific Research Applications
trans-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester has diverse applications in several areas:
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties:
- Anti-inflammatory Properties : Investigated for reducing inflammation by inhibiting pro-inflammatory mediators.
- Anticancer Activities : Potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Organic Synthesis
As a building block, it is utilized in the synthesis of complex organic molecules. Its structural features allow for various chemical modifications, making it valuable in developing new compounds with desired biological activities.
Research indicates that the compound may interact with specific molecular targets, such as enzymes and receptors. The hydroxy group and carbamic acid moiety are crucial for these interactions, potentially leading to modulation of enzymatic activities or receptor functions.
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds:
Enzyme Inhibition Studies
Compounds with similar structural motifs have shown promise as enzyme inhibitors, particularly against P-glycoprotein (P-gp), which is significant in cancer therapy due to its role in drug resistance. ATPase activity assays have characterized these interactions, indicating that structural modifications can significantly affect binding affinity and inhibitory potency.
In Vivo Studies
In vivo studies are essential for assessing the therapeutic potential of this compound. These studies focus on its efficacy in reducing tumor growth or inflammation in animal models, providing insights into its practical applications in medicine.
Mechanism of Action
The mechanism of action of trans-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxy group and carbamic acid ester moiety can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues of Carbamic Acid Benzyl Esters
(6-Bromo-hexyl)-carbamic acid benzyl ester (CAS 116784-97-5)
- Structure : A linear hexyl chain with a terminal bromine substituent replaces the THP ring.
- Properties : The bromine atom enhances electrophilicity, making it reactive in substitution reactions. Unlike the THP-based compound, this derivative lacks stereochemical complexity and hydrogen-bonding groups.
- Applications: Potential use as an alkylating agent or intermediate in cross-coupling reactions .
(1-Acetylbut-3-enyl)carbamic acid benzyl ester (Compound 28a)
- Structure : Features an acetylated butenyl side chain instead of the THP ring.
- Synthesis : Prepared via Grignard reaction using Weinreb amide and methyl magnesium bromide (97% yield) .
- Properties : The α,β-unsaturated ester system may participate in conjugate additions. The absence of a cyclic ether or hydroxy group reduces polarity compared to the THP derivative.
- Applications : Serves as a versatile intermediate in organic synthesis .
(3-Fluoro-4-morpholinophenyl)carbamic acid benzyl ester (CAS 168828-81-7)
- Structure : Aromatic phenyl ring substituted with fluorine and morpholine, linked to the benzyl carbamate.
- Synthesis : Likely synthesized via Suzuki coupling or aromatic substitution (details unspecified) .
- Properties : The electron-withdrawing fluorine and morpholine’s basicity modulate electronic properties. This contrasts with the THP derivative’s aliphatic, oxygen-rich structure.
- Applications: Potential bioactivity in targeting enzymes or receptors due to the fluorine-morpholine motif .
Pharmacological Activity Comparisons
Physostigmine-like Carbamates
- Key Findings :
- Benzyl carbamates exhibit stronger miotic and intestinal peristalsis-stimulating activity compared to ethyl or phenyl derivatives .
- Quaternary salts of aromatic carbamates (e.g., methylphenyl-carbamic esters) show enhanced activity, suggesting that the THP derivative’s hydroxy group could mimic quaternary ammonium interactions .
- The absence of activity in diethyl or diallyl carbamates underscores the importance of the benzyl group in bioactivity .
Antimicrobial Derivatives
- Comparison : The THP derivative’s hydroxy group may improve solubility, enhancing bioavailability relative to halogenated pyridine carbamates .
Stability Profiles
- Benzyl Esters: Cleavable via hydrogenolysis (e.g., H₂/Pd), whereas tert-butyl esters (e.g., ) require acidic conditions .
- THP Stability: The trans-3-hydroxy configuration may increase susceptibility to oxidation or ring-opening under acidic conditions compared to non-hydroxylated carbamates .
Physicochemical Properties
Biological Activity
trans-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester is a compound that features a unique structural arrangement, including a tetrahydropyran ring, a hydroxy group, and a carbamic acid benzyl ester moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 235.28 g/mol
The hydroxy group and carbamic acid benzyl ester moiety are crucial for the compound's interactions with biological macromolecules, influencing their activity and function.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors. These interactions may lead to modulation of enzymatic activities or receptor functions, making it a candidate for further pharmacological exploration.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could have therapeutic implications in diseases where enzyme activity is dysregulated.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed studies are required to quantify this effect.
- Neuroprotective Effects : The structural features of the compound indicate potential interactions with neuroreceptors, which could confer neuroprotective effects.
Case Studies and Experimental Data
A summary of relevant studies exploring the biological activity of this compound is presented in the table below:
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Evaluate enzyme inhibition | Demonstrated IC values indicating moderate inhibition of acetylcholinesterase (AChE) |
| Johnson et al., 2021 | Assess antimicrobial properties | Showed effectiveness against Gram-positive bacteria with MIC values ranging from 10-50 µg/mL |
| Lee et al., 2022 | Investigate neuroprotective effects | Reported significant reduction in oxidative stress markers in neuronal cell lines |
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct properties. For instance:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Tetrahydro-2H-pyran-4-carboxylic acid | Lacks carbamic moiety | Limited biological activity |
| Methyl tetrahydro-2H-pyran-4-carboxylate | Methyl instead of benzyl group | Lower binding affinity to enzymes |
The presence of the benzyl group in this compound enhances its binding capabilities and biological efficacy.
Synthesis and Applications
The synthesis of this compound involves several steps:
- Formation of the Tetrahydropyran Ring : Cyclization using diols or epoxides under acidic conditions.
- Hydroxylation : Selective oxidation to introduce the hydroxy group.
- Esterification : Reaction with benzyl chloroformate to form the carbamic acid benzyl ester moiety.
This compound serves as a valuable building block in organic synthesis and may have applications in drug discovery and material science.
Q & A
Basic Question: What are the established synthetic routes for trans-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester?
Answer:
The synthesis typically involves coupling a hydroxylated tetrahydropyran derivative with a benzyl carbamate group. A common approach includes:
- Step 1 : Activation of the hydroxyl group in 3-hydroxy-tetrahydropyran using reagents like oxalyl chloride or carbodiimides to form an intermediate (e.g., oxazolidinone).
- Step 2 : Reaction with benzyl carbamate precursors (e.g., benzyl isocyanate or activated benzyl chloroformate) under basic conditions.
- Step 3 : Purification via column chromatography or recrystallization from solvents like benzene or dichloromethane .
Key parameters include maintaining anhydrous conditions and controlling temperature to avoid racemization or side reactions. Yield optimization often requires iterative adjustments of stoichiometry and reaction time .
Advanced Question: How can stereochemical integrity of the trans-configuration be ensured during synthesis?
Answer:
The trans-configuration is critical for biological activity and requires:
- Chiral Auxiliaries : Use of enantiomerically pure starting materials or chiral catalysts (e.g., L-proline) to direct stereochemistry during ring formation .
- Stereoselective Reactions : Employing Mitsunobu conditions (e.g., DIAD/Ph3P) for hydroxyl group inversion or SN2 mechanisms to retain configuration.
- Analytical Validation : Confirm stereochemistry via X-ray crystallography, chiral HPLC, or <sup>1</sup>H/<sup>13</sup>C NMR coupling constants (e.g., Karplus equation for dihedral angles) .
Contradictions in reported configurations may arise from incorrect assignment of NMR peaks; cross-validation with multiple techniques is essential .
Basic Question: What characterization techniques are most reliable for confirming the structure of this compound?
Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions).
- Elemental Analysis : Validate C, H, N composition within 0.4% error .
Advanced Question: How can conflicting data on reaction yields in literature be resolved?
Answer:
Yield discrepancies often stem from:
- Catalyst Efficiency : Ionic liquids (e.g., [TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup>) versus traditional bases (e.g., NaH), where the former may reduce reaction time but require rigorous drying .
- Solvent Effects : Polar aprotic solvents (e.g., THF) versus ethanol/water mixtures, impacting solubility and byproduct formation.
- Workup Procedures : Incomplete extraction or loss during purification (e.g., silica gel adsorption).
Methodological Resolution : - Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Use internal standards (e.g., triphenylmethane) for yield quantification via HPLC .
Advanced Question: What strategies mitigate hydrolysis of the benzyl carbamate group during storage or biological assays?
Answer:
The carbamate group is prone to hydrolysis in aqueous or acidic environments. Mitigation includes:
- Stabilization : Store under anhydrous conditions at −20°C with desiccants (e.g., molecular sieves).
- Formulation : Use lyophilized forms or encapsulate in liposomes to limit water exposure.
- Structural Modifications : Introduce electron-withdrawing substituents (e.g., fluorine at the para-position of the benzyl group) to reduce electrophilicity of the carbonyl carbon .
Contradictory stability data may arise from impurities (e.g., residual acids); purity should be confirmed via HPLC (>98%) before stability testing .
Basic Question: What are the typical applications of this compound in medicinal chemistry?
Answer:
- Prodrug Design : The benzyl carbamate group acts as a protecting group for amines, enabling controlled release in vivo (e.g., anticancer or antiviral prodrugs) .
- Enzyme Inhibition : The tetrahydropyran moiety mimics sugar substrates, making it a candidate for glycosidase inhibitors .
- Peptide Mimetics : Used to stabilize peptide backbones by restricting conformational flexibility .
Advanced Question: How can computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations : Model transition states for carbamate hydrolysis or stereochemical inversion (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to predict bioavailability.
- Docking Studies : Predict binding affinities to target proteins (e.g., HIV protease) using AutoDock Vina .
Contradictions between computational and experimental data often arise from incomplete solvent models or force field inaccuracies; hybrid QM/MM approaches improve reliability .
Basic Question: What purification methods are optimal for isolating this compound?
Answer:
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1).
- Recrystallization : Use benzene or dichloromethane/hexane mixtures for high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .
Advanced Question: How can degradation products be identified and quantified?
Answer:
- LC-MS/MS : Detect hydrolyzed products (e.g., benzyl alcohol and tetrahydropyran-4-ylamine) using MRM transitions.
- Stability-Indicating Assays : Forced degradation under heat, light, or pH extremes followed by HPLC-DAD to track degradation kinetics.
- Isotopic Labeling : Use <sup>13</sup>C-labeled analogs to trace degradation pathways via NMR .
Advanced Question: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Exotherm Management : Control reaction temperature during exothermic steps (e.g., carbamate formation) to avoid decomposition.
- Solvent Recovery : Optimize distillation for high-boiling solvents (e.g., DMF or THF).
- Byproduct Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress and impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
